3,3'-Diamino-4,4'-dimethylazobenzene
Description
3,3'-Diamino-4,4'-dimethylazobenzene is an aromatic azo compound characterized by two amino (–NH₂) groups and two methyl (–CH₃) substituents positioned symmetrically on the azobenzene backbone. It is synthesized via oxidation of 2,4-diaminotoluene with hydrogen peroxide, yielding intermediates such as nitro-toluidines and azoxybenzene derivatives before forming the final azo structure .
Properties
CAS No. |
119631-00-4 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-[(3-amino-4-methylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N4/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
InChI Key |
MOANQCLTXTXKAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 3,3'-Diamino-4,4'-dimethylazobenzene and analogous compounds in terms of structure, properties, and applications:
Detailed Analysis of Structural and Functional Differences
Azo vs. Biphenyl Linkages
- This contrasts with 3,3'-Dimethylbenzidine and Dianisidine, which feature biphenyl linkages (–C₆H₄–C₆H₄–) and are used in dyes requiring thermal stability .
- The azo group in Butter Yellow contributes to its vivid color but also makes it prone to reductive cleavage into carcinogenic aromatic amines, a risk shared by this compound .
Substituent Effects
- Methyl (–CH₃) groups in this compound and 3,3'-Dimethylbenzidine enhance hydrophobicity and electron-donating effects, favoring applications in non-polar matrices.
- Methoxy (–OCH₃) groups in Dianisidine improve solubility in aqueous systems, making it suitable for textile dyeing .
- Trifluoromethyl (–CF₃) groups in 3,3'-Di(trifluoromethyl)-4,4'-diaminodiphenylmethane increase chemical inertness and thermal stability, ideal for high-performance polymers .
Toxicity Profiles
- Benzidine derivatives (e.g., 3,3'-Dimethylbenzidine) are structurally linked to bladder cancer due to metabolic activation to electrophilic intermediates .
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